N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-carboxamide is a unique organic compound with applications spanning across several scientific fields, including chemistry, biology, medicine, and industry. The compound consists of a thiophene ring attached to a carboxamide group, linked by a side chain that incorporates isoquinoline and pyrrole moieties. This specific arrangement of functional groups endows the molecule with distinctive chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-carboxamide generally involves multi-step organic synthesis. One such route might involve:
Synthesis of the Isoquinoline Moiety: : Starting with a basic compound such as benzylamine, cyclization reactions can form the dihydroisoquinoline structure.
Synthesis of the Pyrrole Moiety: : Pyrrole derivatives can be synthesized through Paal-Knorr synthesis.
Linkage of Functional Groups: : Through a series of coupling reactions, possibly using reagents like lithium aluminum hydride (LiAlH4) for reduction steps and coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), the intermediate compounds are linked together.
Formation of Carboxamide:
Industrial Production Methods
On an industrial scale, the synthesis might be streamlined using optimized reaction conditions and high-yield catalytic processes to ensure cost-efficiency and scalability. Continuous-flow reactors and automation could be employed to maintain consistency and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The thiophene ring can undergo oxidation, often forming sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reduction reactions, possibly using reagents like NaBH4 (sodium borohydride), could convert the dihydroisoquinoline part to more reduced forms.
Substitution: : Electrophilic substitution reactions are common for the thiophene ring, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-CPBA
Reducing Agents: : Sodium borohydride, lithium aluminum hydride
Coupling Reagents: : EDC, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
Major Products
Oxidation: : Thiophene sulfoxides or sulfones
Reduction: : Further reduced isoquinoline derivatives
Substitution: : Various substituted thiophene derivatives depending on the electrophile used
Scientific Research Applications
Chemistry
Used as a precursor in the synthesis of more complex molecules.
Serves as a ligand in coordination chemistry for metal complexes.
Biology
Functions as a pharmacophore in medicinal chemistry.
Shows potential in biochemical assays for enzyme inhibition studies.
Medicine
Evaluated for therapeutic applications due to its interaction with biological macromolecules.
May have potential as a lead compound in drug discovery.
Industry
Utilized in materials science for the creation of conductive polymers.
Applied in the synthesis of dyes and pigments.
Mechanism of Action
Molecular Targets and Pathways
The exact mechanism by which N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-carboxamide exerts its biological effects often involves interaction with specific enzymes or receptors. The compound’s unique structure allows it to fit into enzyme active sites or receptor binding sites, modulating their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access and thereby reducing the enzyme's activity.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2-Pyrrolidinyl)ethyl)thiophene-2-carboxamide: : Similar backbone with a pyrrolidine ring instead of isoquinoline.
2-(1H-pyrrol-2-yl)-N-(thiophen-2-ylmethyl)acetamide: : Similar functional groups with different connectivity.
Uniqueness
The unique combination of isoquinoline and pyrrole in N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)thiophene-2-carboxamide provides specific binding properties and reactivity profiles that distinguish it from these similar compounds. The molecular structure enables unique interactions and reactions, making it particularly valuable in certain research contexts.
This compound is indeed a fascinating subject of study, offering multiple pathways for scientific exploration and practical applications.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-23-11-4-8-18(23)19(14-22-21(25)20-9-5-13-26-20)24-12-10-16-6-2-3-7-17(16)15-24/h2-9,11,13,19H,10,12,14-15H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUGGXAMXVAJRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=CC=CS2)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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